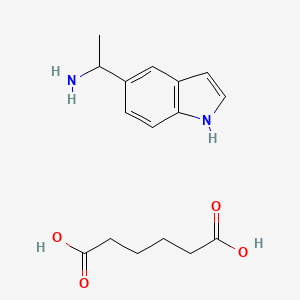

1-(1h-Indol-5-yl)ethylamine adipate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .Scientific Research Applications

Receptor Agonist Properties

1-(1h-Indol-5-yl)ethylamine adipate and its derivatives have been explored for their properties as receptor agonists. A study found that certain indolyethylamines displayed agonist activity at 5-HT1D receptors, with varying preferences for 5-HT1D alpha vs 5-HT1D beta receptors (Barf et al., 1996).

Inhibitors of Monoamine Oxidases

Derivatives of indolyl ethylamines, similar in structure to this compound, have been synthesized and shown to be effective inhibitors of monoamine oxidases (MAO), particularly MAO-A (García et al., 1992).

Potential Migraine Treatment

The compound 4991W93, derived from this compound, was identified as a partial agonist against 5HT(1B/1D) receptors and showed significant activity against 5HT(1F) receptors. It is also an exceptionally potent inhibitor of electrically induced plasma extravasation, indicating potential utility in migraine treatment (Jandu et al., 2001).

Synthesis of Novel Compounds

Various studies have focused on synthesizing novel compounds using indolyl ethylamines as intermediates, demonstrating the chemical versatility of such structures for the development of new pharmacologically active agents (Katritzky et al., 2003).

Efflux Pump Inhibitors

Certain 1-(1H-indol-3-yl)ethanamine derivatives have shown promise as inhibitors of the Staphylococcus aureus NorA efflux pump, which is significant for combating antibiotic resistance (Héquet et al., 2014).

Antidepressant Potential

Derivatives containing elements of this compound have been studied for their potential as antidepressants, specifically targeting the serotonin transporter and the 5-HT1A receptor (Evrard et al., 2005).

Antimicrobial Activity

Novel 2-(1H-indol-3-yl) ethanamine derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, indicating potential applications in treating infections (Kumbhare et al., 2013).

Complexes with Transition Metals

The compound 2-[1-(1H-indol-3-yl)ethylimino) methyl]naphthalene-1-ol, derived from 1-(1H-indol-3-yl)ethanamine, has been used to produce metal ion complexes, demonstrating the utility of such compounds in coordination chemistry (Al-Daffaay, 2022).

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 1-(1h-indol-5-yl)ethylamine adipate, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that leads to these effects.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities and are involved in a wide range of biochemical pathways . Therefore, it is likely that this compound affects multiple pathways and has downstream effects that contribute to its biological activity.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound has a range of molecular and cellular effects.

properties

IUPAC Name |

hexanedioic acid;1-(1H-indol-5-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.C6H10O4/c1-7(11)8-2-3-10-9(6-8)4-5-12-10;7-5(8)3-1-2-4-6(9)10/h2-7,12H,11H2,1H3;1-4H2,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWZBJRILRVPDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)NC=C2)N.C(CCC(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2436928.png)

![5-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2436929.png)

![3-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride](/img/structure/B2436932.png)

![N-(4-bromophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2436933.png)

![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2436935.png)

![2-(sec-butylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2436938.png)

![2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile](/img/structure/B2436944.png)